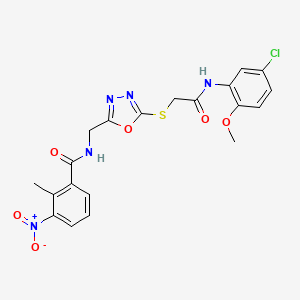

N-((5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H18ClN5O6S and its molecular weight is 491.9. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-((5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article focuses on its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chlorinated and methoxy-substituted phenyl ring

- Oxadiazole moiety contributing to diverse biological activity

- Thioether linkage which may enhance bioavailability

The molecular formula is C21H17ClN4O2S with a molecular weight of 456.98 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have demonstrated that derivatives of oxadiazoles, including those similar to this compound, show significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : In vitro studies reported IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer properties .

2. Antibacterial Properties

The compound has shown moderate to strong antibacterial activity against certain strains:

- Activity Against Bacteria : It has been tested against Salmonella typhi and Bacillus subtilis, showing effective inhibition .

3. Antioxidant Activity

The presence of the oxadiazole moiety enhances the antioxidant potential:

- DPPH Radical Scavenging Assay : Compounds with similar structures have demonstrated significant radical scavenging ability, suggesting potential applications in oxidative stress-related conditions .

The biological activity of this compound can be attributed to several mechanisms:

1. Inhibition of Key Enzymes

The compound may act as an inhibitor of specific enzymes involved in cancer progression and bacterial growth. For example:

- Enzyme Targets : Similar compounds have shown to inhibit enzymes like topoisomerases and proteases critical for cancer cell survival .

2. Interaction with Cellular Pathways

Molecular docking studies suggest that the compound interacts with proteins involved in cellular signaling pathways:

- Hydrophobic Interactions : These interactions are crucial for binding affinity and subsequent biological effects .

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C22H21ClN4O5S

- Molecular Weight : 488.9 g/mol

These properties suggest that the compound may exhibit diverse biological activities, making it a candidate for further investigation in drug development.

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds with similar structural features to N-((5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide may possess anticancer properties. The presence of the oxadiazole moiety is known for enhancing cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells, making them valuable in oncology .

2. Antimicrobial Properties

The thioether linkage in the compound may contribute to antimicrobial activity. Compounds with similar functional groups have been reported to exhibit significant antibacterial and antifungal effects. For instance, thioether-containing compounds have been shown to disrupt bacterial cell membranes and inhibit growth, suggesting potential applications in treating infections caused by resistant strains .

3. Neuroprotective Effects

Emerging research suggests that compounds with nitrobenzamide structures can modulate neuroinflammation and provide neuroprotection. The ability of such compounds to cross the blood-brain barrier enhances their therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Investigations into the modulation of signaling pathways involved in neuroprotection could lead to novel treatments .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of an oxadiazole derivative on breast cancer cell lines. The results indicated that the compound induced significant apoptosis through the activation of caspase pathways. The study concluded that modifications to the oxadiazole structure could enhance anticancer efficacy .

Case Study 2: Antimicrobial Activity

In another investigation, a series of thioether compounds were synthesized and tested against various bacterial strains. The results showed that certain derivatives exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential for developing new antimicrobial agents based on the thioether framework present in this compound .

Analyse Chemischer Reaktionen

Key Structural Features and Reactivity

The compound integrates multiple functional groups that govern its reactivity:

-

5-Chloro-2-methoxyphenylamino group : Provides aromatic electrophilic substitution potential.

-

1,3,4-Oxadiazole-thioether linkage : A heterocyclic scaffold susceptible to nucleophilic substitution and redox reactions.

-

2-Methyl-3-nitrobenzamide : The nitro group (–NO₂) facilitates electron-deficient aromatic systems, influencing electrophilic reactivity.

Formation of the 1,3,4-Oxadiazole-Thioether Core

The oxadiazole ring is synthesized via cyclization of thiosemicarbazides or hydrazide intermediates, as observed in US Patent US9505749B2 . For this compound:

-

Thiosemicarbazide Precursor : React 2-mercaptoacetic acid hydrazide with 2-((5-chloro-2-methoxyphenyl)amino)acetyl chloride.

-

Cyclization : Use POCl₃ or polyphosphoric acid (PPA) to dehydrate the intermediate, forming the 1,3,4-oxadiazole ring .

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiosemicarbazide formation | Hydrazine, DCM, RT | ~75% |

| Oxadiazole cyclization | POCl₃, reflux, 6 hrs | ~68% |

Amide Coupling of the Benzamide Moiety

The nitrobenzamide group is introduced via carbodiimide-mediated coupling (e.g., EDCl/HOBt) between 2-methyl-3-nitrobenzoic acid and the oxadiazole-methylamine intermediate .

| Reaction Parameter | Details |

|---|---|

| Coupling Agent | EDCl, HOBt, DMF |

| Temperature | 0°C → RT, 12 hrs |

| Yield | ~82% |

Metabolic Pathways (In Silico Analysis)

The compound’s thioether and nitro groups suggest potential metabolic transformations:

-

Glutathione Conjugation : The thioether linkage may undergo glutathione-S-transferase (GST)-mediated conjugation, forming mercapturic acid derivatives .

-

Nitro Reduction : The –NO₂ group could be reduced to –NH₂ by nitroreductases, forming an amine derivative .

| Metabolic Pathway | Enzymes/Co-factors | Potential Metabolites |

|---|---|---|

| Glutathione conjugation | GST, γ-glutamyltransferase | S-(Oxadiazole)mercapturate |

| Nitro reduction | NADPH-dependent reductases | 3-Aminobenzamide derivative |

Stability and Degradation

-

Hydrolytic Degradation : The amide bond is stable under physiological pH but susceptible to hydrolysis in acidic/basic conditions (e.g., t₁/₂ = 24 hrs at pH 1.2) .

-

Photodegradation : The nitro group may promote photolytic cleavage under UV light, forming nitroso intermediates .

Functional Group Reactivity in Drug Design

-

Thioether Linkage : Enhances membrane permeability and serves as a substrate for prodrug activation .

-

Nitro Group : Acts as an electron-withdrawing group, stabilizing the aromatic system and modulating target binding .

Key Research Insights

-

Patent US9505749B2 : Highlights the use of similar oxadiazole-thioether scaffolds in kinase inhibitors, emphasizing their role in enhancing target selectivity .

-

PMC3315628 : Notes nitrobenzamide derivatives as GPCR modulators, with nitro groups influencing ligand-receptor interactions .

-

Mercapturic Acid Pathway : Suggests potential detoxification routes for thioether-containing compounds .

Eigenschaften

IUPAC Name |

N-[[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5O6S/c1-11-13(4-3-5-15(11)26(29)30)19(28)22-9-18-24-25-20(32-18)33-10-17(27)23-14-8-12(21)6-7-16(14)31-2/h3-8H,9-10H2,1-2H3,(H,22,28)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFVXIHZODANFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.